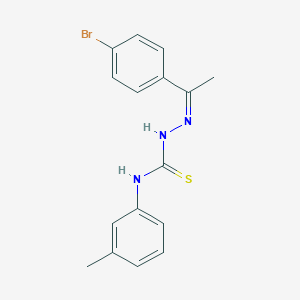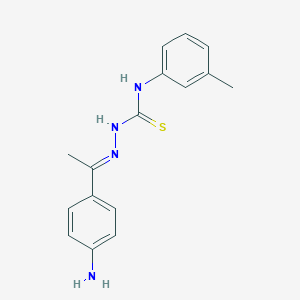
5-nitro-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-nitro-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 3-methylphenyl isothiocyanate with 5-nitrothiophene-2-carbaldehyde in the presence of a base. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for large-scale production.
化学反応の分析
Types of Reactions
5-nitro-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide.
Condensation: Aldehydes or ketones, in the presence of an acid catalyst like hydrochloric acid.
Major Products Formed
Reduction: 1-(3-methylphenyl)-3-[(E)-(5-aminothiophen-2-yl)methylideneamino]thiourea.
Substitution: Various substituted thioureas depending on the nucleophile used.
Condensation: Schiff bases with different aldehydes or ketones.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as an enzyme inhibitor or a ligand for studying protein interactions.
Medicine: Possible applications in drug development, particularly in designing compounds with antimicrobial or anticancer properties.
Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 5-nitro-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The nitro and thiourea groups could interact with various molecular targets, affecting biological pathways.
類似化合物との比較
Similar Compounds
1-(3-methylphenyl)-3-[(E)-(5-nitrothiophen-2-yl)methylideneamino]urea: Similar structure but with an oxygen atom instead of sulfur.
1-(3-methylphenyl)-3-[(E)-(5-nitrothiophen-2-yl)methylideneamino]guanidine: Contains a guanidine group instead of thiourea.
1-(3-methylphenyl)-3-[(E)-(5-nitrothiophen-2-yl)methylideneamino]carbamate: Contains a carbamate group instead of thiourea.
Uniqueness
5-nitro-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone is unique due to the presence of both the nitrothiophene and thiourea moieties, which can impart distinct chemical and biological properties
特性
CAS番号 |
5280-20-6 |
|---|---|
分子式 |
C13H12N4O2S2 |
分子量 |
320.4 g/mol |
IUPAC名 |
1-(3-methylphenyl)-3-[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C13H12N4O2S2/c1-9-3-2-4-10(7-9)15-13(20)16-14-8-11-5-6-12(21-11)17(18)19/h2-8H,1H3,(H2,15,16,20)/b14-8+ |
InChIキー |
LDIYKAIBQSIQBY-RIYZIHGNSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=C(S2)[N+](=O)[O-] |
異性体SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC=C(S2)[N+](=O)[O-] |
正規SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=C(S2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-METHYL-N-[(PHENYLCARBAMOTHIOYL)AMINO]BENZAMIDE](/img/structure/B323923.png)


![2-[(2-methoxyphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B323929.png)
![N~1~-(4-METHYLPHENYL)-2-[(Z)-1-PHENYLPROPYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B323931.png)

![3-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-1-(3-METHYLPHENYL)THIOUREA](/img/structure/B323934.png)





![1-[[(E)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylurea](/img/structure/B323942.png)
![1-[[(Z)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylurea](/img/structure/B323946.png)
